TG 100572 Active Moiety Demonstrates Broad Sub-Nanomolar to Low Nanomolar Kinase Inhibition Across 12 Clinically Relevant Targets
The active metabolite TG 100572 (generated from TG 100801) exhibits potent inhibition of multiple receptor tyrosine kinases and Src family kinases. In direct enzyme assays, TG 100572 inhibited VEGFR2 with an IC50 of 7 nM, VEGFR1 with 2 nM, FGFR1 with 2 nM, FGFR2 with 16 nM, PDGFRβ with 13 nM, and Src family members with IC50s ranging from 0.1 nM (Lck) to 6 nM (Hck) [1]. This multi-targeted profile distinguishes TG 100801 from selective anti-VEGF biologics such as ranibizumab, which solely targets VEGF-A.
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | VEGFR2: 7 nM; VEGFR1: 2 nM; FGFR1: 2 nM; Src: 1 nM; Yes: 0.2 nM; Fyn: 0.5 nM; Lck: 0.1 nM |
| Comparator Or Baseline | Ranibizumab (anti-VEGF-A monoclonal antibody fragment): Binds VEGF-A with high affinity, but no direct kinase inhibition. |
| Quantified Difference | TG 100572 provides direct inhibition of 12 kinase targets implicated in angiogenesis, inflammation, and fibrosis, whereas ranibizumab neutralizes only VEGF-A. |
| Conditions | In vitro kinase assays; mean IC50 calculated from 3 independent experiments. |
Why This Matters
This multi-targeted profile offers potential for broader pathway suppression compared to VEGF-A selective agents, which may translate to more comprehensive disease modification in complex retinal disorders.
- [1] Palanki MS, Erdman PE, Gayo-Fung LM, et al. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. J Med Chem. 2008;51(6):1546-59. View Source
